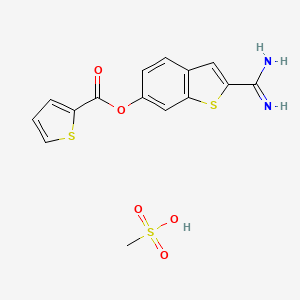![molecular formula C10H17N6O7P B1139538 [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane CAS No. 102783-49-3](/img/structure/B1139538.png)
[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex molecules related to "[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane" involves multiple steps, including condensation, phosphorylation, and cyclocondensation reactions. For instance, synthesis techniques have been developed for related compounds through reactions involving amino alcohols and phosphorus compounds, demonstrating the multifaceted approaches to constructing such molecules (Polosukhin et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through spectroscopic and diffractometric methods. Techniques such as NMR, IR spectroscopy, and X-ray diffraction analysis play crucial roles in understanding the configuration and conformation of these molecules (Mishnev et al., 1979). These studies reveal the detailed spatial arrangement of atoms within the molecule, highlighting the importance of structural analysis in the synthesis and application of complex organic compounds.
Chemical Reactions and Properties
The chemical reactions and properties of such molecules are influenced by their functional groups and molecular structure. Studies on related compounds have explored reactions such as amination, which is critical for introducing amino groups into the molecule, thereby altering its chemical properties and potential applications (Mishnev et al., 1979).
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Research has explored the pharmacokinetics of compounds related to [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane. For instance, a study by Jia et al. (2016) developed a method for quantifying IMM-H007 and its metabolites in hamster blood, contributing to the understanding of the drug's metabolism and pharmacokinetics (Jia et al., 2016).
Synthesis and Biological Evaluation
Studies have focused on synthesizing and evaluating the biological properties of compounds structurally similar to [(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane. For example, Liu et al. (2000) synthesized derivatives of 6-azauridine, which could have implications in understanding the chemistry and potential applications of similar compounds (Liu et al., 2000).
Adhesive Polymers
Moszner et al. (2006) synthesized 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, a compound with structural elements related to the query compound, and explored its application in adhesive polymers, demonstrating potential uses in materials science (Moszner et al., 2006).
Corrosion Inhibition
Research by Sin et al. (2017) investigated adenosine, a compound with structural similarities, as a corrosion inhibitor for mild steel, indicating potential industrial applications for similar compounds (Sin et al., 2017).
Nucleoside Analogs
Studies like those by Mazumder et al. (2001) synthesized nucleoside analogs and explored their structural characteristics. This research can provide insights into the structural and functional properties of related compounds (Mazumder et al., 2001).
Mechanism of Action
Target of Action
It is suggested that it may interact withAmino Acid Derivatives , DNA/RNA Synthesis , and Nucleoside Antimetabolite/Analog . These targets play crucial roles in various biological processes, including protein synthesis, DNA replication, and nucleotide metabolism.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with various targets. For instance, it may influence the DNA/RNA synthesis pathway by interacting with enzymes involved in this process . It could also impact the nucleotide metabolism pathway through its potential interaction with nucleoside antimetabolites . The downstream effects of these interactions could include changes in gene expression, protein synthesis, and cell function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere and under -20°C , suggesting that it may be sensitive to oxygen and temperature
properties
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.H3N/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(5(2-16)21-6)22-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);1H3/t4-,5+,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCABMSWTDGJNIQ-FPKZOZHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)OP(=O)(O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136662836 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





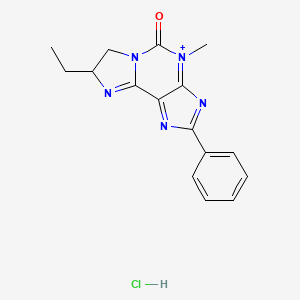
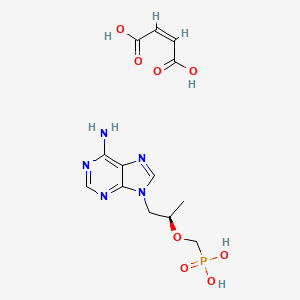

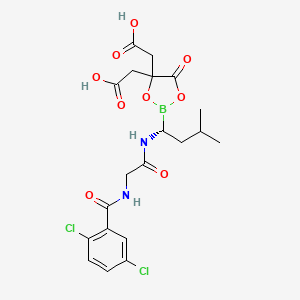
![N-[5-(4-acetylpiperazin-1-yl)pyridin-2-yl]-2-[6-(2-fluoropyridin-4-yl)-5-methylpyridin-3-yl]acetamide](/img/structure/B1139467.png)
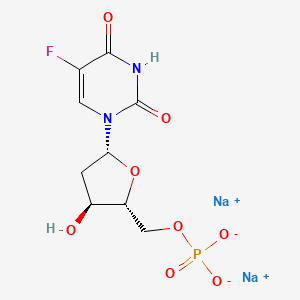

![2-[4-(2-Aminoethoxy)anilino]-6-(2,6-dichlorophenyl)-8-methylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B1139475.png)
